molecular formula C10H18F2O B12083432 1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol

1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol

Cat. No.: B12083432
M. Wt: 192.25 g/mol
InChI Key: LPJFLFABFQLQHS-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a methylpropanol backbone

Preparation Methods

The synthesis of 1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluorocyclohexanone and 2-methylpropan-1-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic addition to the difluorocyclohexanone.

    Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials, including polymers and surfactants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclohexyl group can enhance binding affinity and selectivity towards specific targets, leading to desired biological effects. The compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol can be compared with similar compounds such as:

    4,4-Difluorocyclohexanemethanol: This compound shares the difluorocyclohexyl group but differs in the alcohol moiety, leading to variations in chemical reactivity and applications.

    4,4-Difluorocyclohexanone: The ketone analog of the compound, which exhibits different chemical properties and reactivity patterns.

    4,4-Difluorocyclohexylamine:

Properties

Molecular Formula

C10H18F2O

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4,4-difluorocyclohexyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H18F2O/c1-7(2)9(13)8-3-5-10(11,12)6-4-8/h7-9,13H,3-6H2,1-2H3

InChI Key

LPJFLFABFQLQHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CCC(CC1)(F)F)O

Origin of Product

United States

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